[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
Description
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a 2-fluorophenyl group at position 5 and an indole-3-yl-2-oxoacetate ester at position 2. The oxazole ring contributes to its aromatic and electronic properties, while the fluorine atom on the phenyl group enhances metabolic stability and influences lipophilicity. The indole moiety, a privileged scaffold in medicinal chemistry, may confer binding affinity to biological targets such as serotonin receptors or kinases. The ester linkage provides a hydrolyzable functional group, which can impact pharmacokinetics compared to amide analogs .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-16-7-3-1-6-14(16)18-9-12(23-27-18)11-26-20(25)19(24)15-10-22-17-8-4-2-5-13(15)17/h1-10,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPAMOIHCLOURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with hydroxylamine to form the oxime, followed by cyclization to produce the oxazole ring. The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative. The final step involves esterification to form the oxoacetate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug discovery. This article explores its scientific research applications, highlighting key findings, structural properties, and relevant case studies.
Structural Representation
The compound features a fluorophenyl group attached to an oxazole ring, which is linked via a methylene bridge to an indole derivative. This structural configuration suggests potential biological activity due to the presence of multiple pharmacophores.
Medicinal Chemistry
The compound's structure indicates potential for antitumor and antimicrobial activities . The indole and oxazole rings are known for their roles in various biological activities, making this compound a candidate for further exploration in cancer therapy and infection control.
Drug Discovery
Research has shown that compounds containing oxazole rings can exhibit significant biological activity, including:
- Antiparasitic effects : Screening libraries have included similar oxazole derivatives that showed efficacy against various parasites.
- Cytotoxicity : Preliminary studies suggest that analogs of this compound may inhibit cancer cell proliferation.
Material Science
The unique structural features of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate may also lend itself to applications in material science, particularly in the development of new polymers or nanomaterials due to its ability to form stable complexes with metals.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various oxazole derivatives reported promising results for compounds similar to [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate against human cancer cell lines. The study utilized a series of assays to determine IC50 values, indicating effective inhibition at low concentrations.
Case Study 2: Antimicrobial Screening
In another research effort, derivatives of the compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant antimicrobial activity, suggesting the potential for development into therapeutic agents for bacterial infections.
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Indole-2-oxoacetate Moieties
Table 1: Substituent Effects on Indole and Alkyl Chains
Key Observations :
- The fluorine position on the indole (e.g., 5- vs.
- The 2-fluorophenyl group on the oxazole in the target compound introduces steric and electronic effects distinct from indole-substituted fluorines .
Oxazole vs. Isoxazole and Amide Derivatives
Table 2: Functional Group Modifications
Key Observations :
- Amide derivatives (e.g., ) exhibit greater metabolic stability than esters due to resistance to hydrolysis.
- Isoxazole rings (vs.
Substituent Effects on Aromatic Rings
Table 3: Aromatic Ring Modifications
Key Observations :
Biological Activity
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic organic molecule that belongs to the class of oxazole derivatives. Its unique structure combines an oxazole ring with an indole moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate includes a fluorophenyl group, an oxazole ring, and an indole derivative. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or other metabolic pathways, leading to therapeutic effects.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing various signaling pathways.
Biological Activity
Research has demonstrated several notable biological activities associated with [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory responses in vitro, suggesting its use in treating inflammatory diseases.
- Anticancer Potential : Some studies have indicated that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxazole derivatives, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, providing a basis for further exploration in chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
